Diflunisal
Overview
Description
Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) that is a derivative of salicylic acid. It was developed by Merck Sharp & Dohme in 1971 and is primarily used for its analgesic and anti-inflammatory properties . This compound is commonly used to treat mild to moderate pain, inflammation, osteoarthritis, and rheumatoid arthritis .
Mechanism of Action
Target of Action
Diflunisal primarily targets the Cyclooxygenase 1 and 2 (COX 1 and COX 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain . This compound also stabilizes the transthyretin (TTR) tetramer , preventing the misfolding of monomers and dimers from forming amyloid deposits in the heart .
Mode of Action
This compound acts by inhibiting the activity of COX 1 and COX 2 enzymes, resulting in decreased secretion of prostaglandins . This inhibition helps to relieve symptoms like pain and fever . In the case of cardiac amyloidosis, this compound stabilizes the TTR tetramer, preventing the formation of amyloid deposits .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
This compound exhibits dose-dependent pharmacokinetics . It is well absorbed after oral administration, with peak plasma levels being reached within 2-3 hours . The terminal plasma half-life is approximately 8 hours .
Result of Action
The inhibition of prostaglandin synthesis by this compound results in anti-inflammatory, analgesic, and antipyretic activity . This leads to the relief of pain accompanied with inflammation and in the symptomatic treatment of rheumatoid arthritis and osteoarthritis . In the case of cardiac amyloidosis, the stabilization of the TTR tetramer by this compound prevents the formation of amyloid deposits in the heart, providing a survival benefit similar to that of clinically approved tafamidis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of food in the stomach can slightly delay the absorption of this compound . Additionally, the development of various delivery systems for this compound has been explored to avoid serious side effects, increase its stability, and enhance its pharmacokinetic profile and biodistribution .
Biochemical Analysis
Biochemical Properties
Diflunisal interacts with various enzymes and proteins, primarily through the inhibition of prostaglandin synthesis via the arachidonic acid pathway . This interaction is crucial for its anti-inflammatory and analgesic effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of prostaglandins, hormones involved in inflammation and pain . It also impacts cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of cyclooxygenase-1 and 2 (COX-1 and 2) enzymes, which results in decreased formation of prostaglandin precursors . This inhibition is associated with its analgesic, anti-inflammatory, and antipyretic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to stabilize transthyretin (TTR) tetramer, preventing the misfolding of monomers and dimers from forming amyloid deposits in the heart .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. The smallest dosage capable of causing death was reported as 15 grams
Metabolic Pathways
This compound is involved in the arachidonic acid pathway, where it inhibits prostaglandin synthesis . This interaction with the enzyme cyclooxygenase (COX) is key to its anti-inflammatory and analgesic effects .
Transport and Distribution
It is known that this compound is well absorbed after oral administration, with peak plasma concentrations being attained at about 2 hours .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with cyclooxygenase enzymes to inhibit prostaglandin synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diflunisal can be synthesized using various methods. One common method involves the Suzuki coupling reaction, which uses palladium catalysts. In this method, 2,4-difluorophenylboronic acid and 5-halosalicylic acid are used as raw materials. The reaction is carried out in an organic solvent under alkaline conditions, with the addition of a phase transfer catalyst . Another method involves a one-step synthesis using a palladium-diamine complex, which has been shown to yield high purity and good product yield .
Industrial Production Methods
Industrial production of this compound typically involves the Suzuki cross-coupling reaction due to its simplicity and efficiency. This method allows for high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Diflunisal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly involving the fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts such as palladium complexes. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can result in the replacement of fluorine atoms with other functional groups .
Scientific Research Applications
Diflunisal has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving NSAIDs and their chemical properties.
Biology: this compound has been studied for its effects on various biological processes, including inflammation and pain pathways.
Medicine: this compound is used in the treatment of rheumatoid arthritis, osteoarthritis, and primary dysmenorrhea. .
Comparison with Similar Compounds
Diflunisal is similar to other NSAIDs, such as aspirin (acetylsalicylic acid), ibuprofen, and naproxen. it has some unique features:
Long Plasma Half-Life: This compound has a longer plasma half-life compared to other NSAIDs, which means it requires fewer doses per day for chronic administration.
Structural Differences: This compound differs from aspirin in that it has a difluorophenyl substituent at carbon 1 and lacks the 0-acetyl group at the carbon 4 position.
List of Similar Compounds
- Aspirin (acetylsalicylic acid)
- Ibuprofen
- Naproxen
- Flurbiprofen
- Fenbufen
This compound’s unique properties, such as its long plasma half-life and specific structural differences, make it a valuable compound in the treatment of pain and inflammation .
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPFGZXOMWLGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022932 | |
Record name | Diflunisal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diflunisal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble (14.5 mg/L) at neutral or acidic pH., 7.11e-02 g/L | |
Record name | Diflunisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00861 | |
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Record name | Diflunisal | |
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URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The precise mechanism of the analgesic and anti-inflammatory actions of diflunisal is not known. Diflunisal is a prostaglandin synthetase inhibitor. In animals, prostaglandins sensitize afferent nerves and potentiate the action of bradykinin in inducing pain. Since prostaglandins are known to be among the mediators of pain and inflammation, the mode of action of diflunisal may be due to a decrease of prostaglandins in peripheral tissues. | |
Record name | Diflunisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00861 | |
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CAS No. |
22494-42-4 | |
Record name | Diflunisal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22494-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diflunisal [USAN:USP:INN:BAN:JAN] | |
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Record name | Diflunisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00861 | |
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Record name | diflunisal | |
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Record name | Diflunisal | |
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Record name | Diflunisal | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DIFLUNISAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C546U4DEN | |
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Record name | Diflunisal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
210-211, 210 - 221 °C | |
Record name | Diflunisal | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Diflunisal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014999 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diflunisal exert its anti-inflammatory and analgesic effects?
A1: this compound primarily acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of these inflammatory mediators, thus exerting its anti-inflammatory and analgesic effects. [, , , , ]
Q2: Does this compound affect transthyretin (TTR) in any way?
A2: Yes, this compound has been shown to bind to TTR and stabilize its tetrameric structure. [, , , , , ] This stabilization is thought to prevent the dissociation of TTR tetramers into monomers, a process implicated in the formation of amyloid fibrils associated with familial amyloid polyneuropathy (FAP). [, , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C13H8F2O3. Its molecular weight is 250.19 g/mol. [, , ]
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, several studies have employed spectroscopic techniques to characterize this compound. For instance, researchers have used fluorescence spectroscopy to study the interaction of this compound with cyclodextrin and lysozyme. [] Additionally, a spectrofluorimetric method was developed and validated for the determination of this compound and its impurities. []
Q5: How stable is this compound in different formulations?
A5: Research indicates that this compound exhibits high stability in a 2% oral ointment formulation stored at room temperature for over 100 days. [] This suggests its suitability for topical applications.
Q6: Does this compound possess any catalytic properties?
A6: Based on the provided research articles, there's no evidence suggesting that this compound exhibits catalytic properties. Its primary mechanisms of action revolve around COX inhibition and TTR stabilization.
Q7: Have computational methods been used to study this compound?
A7: Yes, molecular dynamics simulations have been employed to understand the interaction of this compound with cyclodextrin and lysozyme, providing insights into its binding behavior and potential for drug delivery applications. []
Q8: How does the structure of this compound contribute to its long duration of action?
A8: this compound's lipophilic nature, attributed to its difluorophenyl group, contributes to its long duration of action. [, , , ] This property influences its absorption, distribution, and metabolism, leading to a prolonged presence in the body.
Q9: How does the formulation of this compound affect its bioavailability?
A9: Studies have shown that buffering the gastric environment with sodium bicarbonate can enhance the absorption and bioavailability of this compound in humans. [, ] This suggests that formulation strategies targeting gastric pH can significantly impact its efficacy.
Q10: How does the use of this compound in research align with SHE regulations?
A10: While the provided articles don't explicitly address SHE regulations related to this compound, researchers must adhere to all applicable guidelines for handling, storage, and disposal of the compound. It is crucial to prioritize researcher safety and minimize environmental impact.
Q11: How is this compound metabolized and excreted from the body?
A11: this compound is primarily metabolized in the liver through glucuronidation, forming ester and ether glucuronides. [, , , , , , ] These metabolites are then predominantly excreted in the urine. [, , , , ]
Q12: Does renal insufficiency affect the pharmacokinetics of this compound?
A12: Yes, renal insufficiency can significantly affect this compound pharmacokinetics. Studies indicate that this compound's half-life is prolonged in individuals with renal insufficiency, likely due to reduced biotransformation and excretion of its glucuronide conjugates. [, ]
Q13: Does this compound interact with other drugs at the level of metabolism?
A13: Yes, this compound has been shown to interact with other drugs that undergo glucuronidation, such as indomethacin and triamterene. [, ] This interaction may lead to increased plasma concentrations of the co-administered drugs.
Q14: Has the efficacy of this compound been evaluated in animal models of pain?
A14: Yes, preclinical studies have demonstrated the analgesic efficacy of this compound in rodent models of pain, such as the Randall-Selitto paw pressure test. [, ]
Q15: What is the evidence for the clinical efficacy of this compound in treating pain?
A15: Clinical trials have confirmed the analgesic efficacy of this compound in various pain conditions, including postoperative pain and pain associated with osteoarthritis. [, , , , ]
Q16: Is there evidence that this compound can slow the progression of FAP?
A16: Yes, a randomized controlled trial demonstrated that this compound can slow the progression of polyneuropathy and improve quality of life in patients with FAP. [] This effect is thought to be mediated by its ability to stabilize TTR tetramers.
Q17: Is there any known resistance to this compound?
A17: The provided research articles do not mention any specific resistance mechanisms to this compound.
Q18: Are there any strategies to improve the delivery of this compound to specific targets?
A18: Research exploring the interaction of this compound with cyclodextrins suggests potential for developing drug delivery systems that enhance its solubility and bioavailability. [] These systems could potentially improve its targeting to specific tissues.
Q19: Have any biomarkers been identified to predict the efficacy of this compound in treating FAP?
A19: While the research articles provided do not identify specific biomarkers for predicting this compound efficacy in FAP, monitoring serum TTR concentration and stability may be useful in assessing treatment response. [, ]
Q20: What analytical methods are used to measure this compound concentrations?
A20: Several analytical methods have been developed for the quantification of this compound and its metabolites, including:
- High-performance liquid chromatography (HPLC): This method has been widely used for simultaneous quantification of this compound and its metabolites in various biological matrices. [, , , , , ]
- Spectrofluorimetry: This technique offers a sensitive and specific approach for determining this compound and its impurities. []
Q21: How does the solubility of this compound affect its absorption and bioavailability?
A21: this compound's low solubility in aqueous environments can limit its dissolution rate and, consequently, its absorption and bioavailability. [, ] Formulation strategies, such as co-administration with buffering agents or complexation with cyclodextrins, can enhance its solubility and improve its therapeutic efficacy. [, , ]
Q22: How are the analytical methods for this compound validated?
A22: The development and validation of analytical methods for this compound typically follow established guidelines, such as those provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [, ] Validation procedures ensure the accuracy, precision, specificity, and reliability of the analytical methods used for quantifying this compound and its metabolites in various matrices.
Q23: What measures are taken to ensure the quality of this compound during manufacturing?
A23: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the manufacturing process of this compound. These measures ensure the identity, purity, potency, and safety of the final product.
Q24: Is there evidence of this compound inducing immune responses?
A24: While this compound is generally well-tolerated, there have been rare reports of hypersensitivity reactions, suggesting potential immunogenicity in susceptible individuals. []
Q25: Does this compound induce or inhibit drug-metabolizing enzymes?
A25: Research on the metabolism of this compound primarily focuses on its glucuronidation pathway. While the provided articles do not provide evidence for its direct induction or inhibition of other drug-metabolizing enzymes, this aspect requires further investigation, especially when considering potential drug-drug interactions.
Q26: What are the alternatives to this compound for treating pain and FAP?
A26: Several alternative analgesics and anti-inflammatory drugs are available, including other NSAIDs and non-NSAID options. [, , ] For FAP, new therapeutic agents, such as tafamidis, are emerging as potential alternatives to this compound. [] The choice of treatment depends on various factors, including the patient's individual needs and the potential risks and benefits of each option.
Q27: Are there specific guidelines for recycling or disposing of this compound?
A27: Proper disposal of unused medications, including this compound, is crucial to minimize environmental contamination. While specific recycling programs for pharmaceuticals might not be widely available, consulting local guidelines and recommendations for safe drug disposal is essential.
Q28: What research infrastructure and resources are essential for studying this compound?
A28: Research on this compound benefits from various resources and infrastructure, including:
- Analytical equipment: HPLC systems and spectrofluorimeters are crucial for quantifying this compound and its metabolites. [, , , , , , ]
- In vitro and in vivo models: Cell lines, isolated organ preparations, and animal models are essential for investigating its mechanisms of action, efficacy, and safety. [, , , , , , , , , ]
- Clinical research facilities: Conducting clinical trials requires specialized facilities and expertise to evaluate this compound's efficacy and safety in human subjects. [, , , , ]
Q29: When was this compound discovered, and what were the key milestones in its development?
A29: this compound was discovered through research conducted between 1962 and 1971, with the goal of developing a safer and more effective salicylate-based analgesic and anti-inflammatory drug. [] Key milestones in its development include its synthesis, preclinical evaluation, and subsequent clinical trials demonstrating its efficacy in treating pain and FAP. [, , , , , , ]
Q30: How has research on this compound fostered cross-disciplinary collaborations?
A30: this compound's unique pharmacological profile has stimulated collaborations between researchers from various disciplines, including:
- Medicinal chemistry: Synthesizing and characterizing this compound and its derivatives require expertise in synthetic chemistry and analytical techniques. [, ]
- Pharmacology and toxicology: Understanding its mechanisms of action, pharmacokinetics, safety profile, and potential drug interactions involves collaboration between pharmacologists and toxicologists. [, , , , , , , ]
- Clinical medicine: Conducting clinical trials and evaluating the efficacy and safety of this compound in patients necessitates collaboration between clinicians, clinical pharmacologists, and biostatisticians. [, , , , ]
- Biophysics and computational chemistry: Investigating the interaction of this compound with its targets, such as TTR, involves biophysical techniques and molecular modeling approaches, bridging the gap between structural biology and drug discovery. [, ]
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